molecular formula C18H17FN2O2 B1445337 methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate CAS No. 1350760-40-5

methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate

Cat. No.: B1445337
CAS No.: 1350760-40-5
M. Wt: 312.3 g/mol
InChI Key: XJSIFSXKZOVBSH-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a fluorophenyl group, an isopropyl group, and a carboxylate ester functional group attached to the indazole core. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via a multicomponent condensation reaction involving:

  • Isopropyl acetoacetate (14.4 g, 100 mmol)

  • 4-Fluorobenzaldehyde (6.2 g, 50 mmol)

  • Methylamine (1.55 g, 50 mmol)

The reaction is conducted in ethanol under reflux conditions, followed by recrystallization from ethanol to yield the product . A competing pathway involves acyl hydrazide intermediates, where diisopropyl 1-(4-fluorobenzoyl)hydrazine-1,2-dicarboxylate undergoes column chromatography (10%–40% ethyl acetate/petroleum ether) to isolate the target compound .

Reaction Parameter Value
SolventEthanol
TemperatureReflux
Purification MethodRecrystallization (ethanol)
Key IntermediateAcyl hydrazide

Structural Features and Reactivity

The molecule exhibits:

  • A screw-boat conformation in the cyclohexene ring .

  • C–H⋯π interactions and hydrogen-bonded chains (O–H⋯N and C–H⋯O motifs) .

  • A disordered isopropoxycarbonyl group (O52/O52’) with refined occupancy ratios of 0.724:0.276 .

The ester moiety at position 3 is conjugated with the indazole ring, evidenced by:

  • A C3–C14 bond distance of 1.4790 Å .

  • Near-coplanarity of the indazole and ester groups .

Ester Hydrolysis

While direct data on hydrolysis is limited, analogous compounds (e.g., methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate) undergo nucleophilic substitution at the ester group to form carboxylic acids . For the target compound, hydrolysis under acidic or basic conditions would likely yield 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylic acid .

Substitution Reactions

The isopropyl group at position 1 and fluorophenyl group at position 4 are potential sites for substitution. For example:

  • Nucleophilic displacement of the isopropyl group using brominating agents .

  • Electrophilic aromatic substitution on the fluorophenyl ring (e.g., nitration, halogenation) .

Thermal Stability

The isopropoxycarbonyl group displays significant thermal motion, suggesting susceptibility to decomposition at elevated temperatures . This property necessitates controlled conditions during synthesis and storage.

Crystallographic Data

Parameter Value
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 8.2900 Å, b = 12.7900 Å, c = 16.2600 Å
Z-Value4
Refinement MethodFull-matrix least-squares on F²

The crystal packing is stabilized by weak hydrogen bonds (C–H⋯O/N) and π-interactions .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that indazole derivatives, including methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate, exhibit promising anticancer properties. Research has shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that the compound effectively inhibited the growth of specific cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antidepressant Effects

Another area of research focuses on the compound's effects on neurotransmitter systems. Preliminary findings suggest that this compound may modulate serotonin and dopamine pathways, indicating potential antidepressant properties. This aligns with the broader class of indazole derivatives known for their psychoactive effects .

Polymer Chemistry

This compound can be utilized in the synthesis of advanced polymer materials. Its unique chemical structure allows it to serve as a monomer in creating polymers with specific thermal and mechanical properties. These materials may find applications in coatings, adhesives, and other industrial products .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInhibition of cancer cell proliferation; induction of apoptosis
Antidepressant EffectsModulation of serotonin and dopamine pathways
Polymer ChemistryDevelopment of polymers with enhanced properties

Mechanism of Action

The mechanism of action of methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its use in various applications.

Comparison with Similar Compounds

Methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate can be compared with other indazole derivatives to highlight its uniqueness. Similar compounds include:

    Methyl 4-(4-chlorophenyl)-1-isopropyl-1H-indazole-3-carboxylate: Differing by the presence of a chlorine atom instead of fluorine.

    Methyl 4-(4-methylphenyl)-1-isopropyl-1H-indazole-3-carboxylate: Differing by the presence of a methyl group instead of fluorine.

    Methyl 4-(4-nitrophenyl)-1-isopropyl-1H-indazole-3-carboxylate: Differing by the presence of a nitro group instead of fluorine.

Each of these compounds exhibits unique chemical and biological properties, making them valuable for different research and industrial applications.

Biological Activity

Methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate is a synthetic organic compound belonging to the indazole derivatives class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

  • IUPAC Name : Methyl 4-(4-fluorophenyl)-1-propan-2-ylindazole-3-carboxylate
  • Molecular Formula : C18H17FN2O2
  • CAS Number : 1350760-40-5
  • Molecular Weight : 312.34 g/mol

This compound exhibits its biological effects primarily through interaction with specific molecular targets, including receptors and enzymes. Its mechanism may involve:

  • Receptor Binding : The compound may bind to various receptors, modulating their activity.
  • Enzyme Inhibition : It can inhibit specific enzymes involved in critical cellular pathways.
  • Cellular Signaling Modulation : The compound influences signaling pathways that regulate cell growth, apoptosis, and inflammation.

Anticancer Activity

Research has indicated that this compound may possess significant anticancer properties. A comparative analysis of its efficacy against various cancer cell lines reveals promising results:

CompoundCell LineIC50 (µM)Mechanism
This compoundA549TBDApoptosis induction
This compoundMCF-7TBDCell cycle arrest
This compoundHCT116TBDCDK inhibition

These findings suggest that the compound may trigger apoptosis and inhibit cell proliferation in cancerous cells.

Anti-inflammatory Properties

Studies have also highlighted the anti-inflammatory potential of this compound. It appears to modulate inflammatory pathways, potentially reducing cytokine release and influencing immune responses.

Case Studies and Research Findings

  • Study on Antitumor Activity :
    • A study evaluated the compound's effects on A549 lung cancer cells, showing a significant reduction in cell viability at concentrations above a certain threshold (IC50 values pending further confirmation) .
  • Mechanistic Insights :
    • Research indicated that the compound may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thus providing a basis for its anticancer activity .
  • Comparative Studies :
    • Comparisons with structurally similar indazole derivatives revealed that variations in substituent groups (like fluorine vs. chlorine) significantly affect biological activity and potency .

Q & A

Q. Basic: What synthetic methodologies are commonly employed for the preparation of methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate?

The synthesis typically involves multi-step routes starting with indazole core formation. A common approach includes:

  • Cyclization reactions : Hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indazole scaffold.
  • Coupling reactions : Suzuki-Miyaura cross-coupling introduces the 4-fluorophenyl group at the 4-position of the indazole, utilizing palladium catalysts and aryl boronic acids .
  • Esterification : The carboxylate group at the 3-position is introduced via esterification of the corresponding carboxylic acid using methanol and acid catalysts.
    Key challenges include regioselectivity during cyclization and purification of intermediates via column chromatography.

Q. Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and purity. The fluorophenyl group shows distinct 19^19F NMR signals.
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Single-crystal X-ray diffraction resolves the 3D structure, including torsion angles and intermolecular interactions. For example, studies on analogous indazole derivatives used SHELXL for refinement and WinGX for data processing .

Q. Advanced: How can X-ray crystallography data be refined to resolve ambiguities in the compound’s molecular geometry?

  • Data collection : High-resolution data (≤ 0.8 Å) are collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
  • Structure solution : Use Patterson methods (via SHELXS) or direct methods for phase determination .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks. Constraints are applied for disordered isopropyl or fluorophenyl groups .
  • Validation : WinGX’s PARST and PLATON tools analyze geometric outliers (e.g., bond-length mismatches > 3σ) .

Q. Advanced: What experimental strategies address discrepancies between spectroscopic data and crystallographic results?

  • Polymorphism analysis : Recrystallize the compound in different solvents (e.g., DCM vs. ethanol) to assess conformational flexibility.
  • Dynamic NMR : Variable-temperature 1^1H NMR detects rotational barriers in the isopropyl group, which may explain crystallographic disorder .
  • DFT calculations : Compare computed (e.g., Gaussian) and experimental bond angles to identify systematic errors in refinement .

Q. Advanced: How can computational tools enhance the interpretation of crystallographic data for this compound?

  • Electron density maps : Use SHELXE to generate phased maps, identifying missing electron density regions (e.g., solvent molecules) .
  • ORTEP visualization : Generate anisotropic displacement ellipsoids via ORTEP for Windows to highlight thermal motion in the fluorophenyl ring .
  • Hirshfeld surfaces : CrystalExplorer analyzes intermolecular interactions (e.g., C–H···F contacts) to rationalize packing motifs .

Q. Advanced: What methodological considerations are critical for optimizing synthetic yield and regioselectivity?

  • Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, catalyst loading) for Suzuki coupling.
  • Regioselective protection : Introduce the isopropyl group via alkylation before fluorophenyl coupling to avoid competing substitution .
  • In-situ monitoring : ReactIR tracks intermediate formation, enabling rapid adjustment of reaction conditions.

Q. Advanced: How can high-throughput crystallography pipelines improve structural analysis of derivatives?

  • Automated data processing : Integrate SHELXC/D/E into pipelines for rapid phase determination and model building .
  • Twinned data handling : Use SHELXL’s TWIN/BASF commands to refine structures from twinned crystals, common in sterically hindered indazoles .
  • Database mining : Cross-reference with Cambridge Structural Database (CSD) entries to identify conserved packing motifs.

Properties

IUPAC Name

methyl 4-(4-fluorophenyl)-1-propan-2-ylindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-11(2)21-15-6-4-5-14(12-7-9-13(19)10-8-12)16(15)17(20-21)18(22)23-3/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSIFSXKZOVBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC(=C2C(=N1)C(=O)OC)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Feasible Synthetic Routes

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